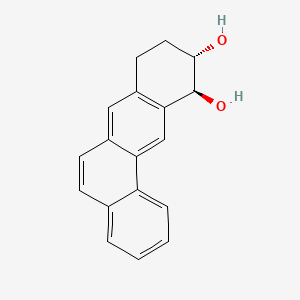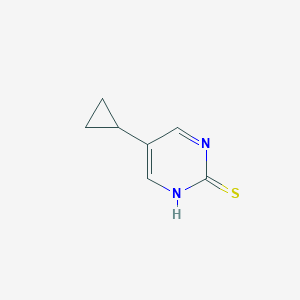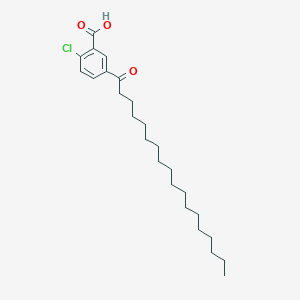![molecular formula C20H18N4 B14347190 2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline CAS No. 94547-56-5](/img/structure/B14347190.png)
2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is a Schiff base compound known for its diverse applications in coordination chemistry and biological activities. This compound is characterized by its unique structure, which includes two azanylylidene groups connected to a central phenylene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline typically involves the condensation reaction between 1,2-diaminobenzene and salicylaldehyde derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanylylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Various nucleophiles; in organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline involves its ability to form stable complexes with metal ions. This interaction can influence various biological pathways and molecular targets, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{1,4-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
- 2,2’-{1,3-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
Uniqueness
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its isomers, this compound may exhibit different reactivity and stability, making it suitable for specific applications in coordination chemistry and biological research.
Eigenschaften
CAS-Nummer |
94547-56-5 |
|---|---|
Molekularformel |
C20H18N4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-[[2-[(2-aminophenyl)methylideneamino]phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C20H18N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-14H,21-22H2 |
InChI-Schlüssel |
LHLDCMBHJWETQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)




![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)



![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
